molecular formula C11H24O2Si B1447092 (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane CAS No. 1629273-28-4

(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane

Cat. No.: B1447092
CAS No.: 1629273-28-4
M. Wt: 216.39 g/mol
InChI Key: FNGDGVXPWQRJRG-UHFFFAOYSA-N
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Description

(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . This compound is characterized by the presence of an allyloxy group, an ethoxy group, and a tert-butyl-dimethylsilane moiety. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with ethylene oxide to form 2-(allyloxy)ethanol. This intermediate is then reacted with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets and pathways. The allyloxy and ethoxy groups can participate in nucleophilic and electrophilic reactions, while the tert-butyl-dimethylsilane moiety provides steric hindrance, affecting the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is unique due to the presence of both allyloxy and ethoxy groups, which provide versatile reactivity in various chemical reactions. The tert-butyl-dimethylsilane moiety adds steric bulk, influencing the compound’s reactivity and selectivity .

Properties

IUPAC Name

tert-butyl-dimethyl-(2-prop-2-enoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-7-8-12-9-10-13-14(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGDGVXPWQRJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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